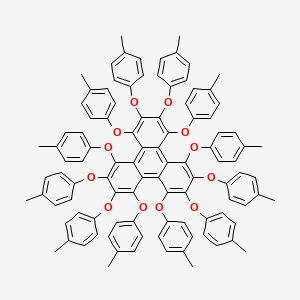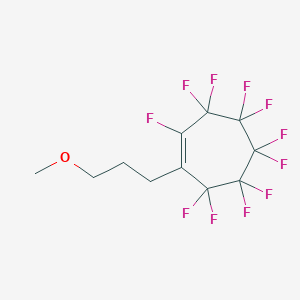
1,3,3,4,4,5,5,6,6,7,7-Undecafluoro-2-(3-methoxypropyl)cyclohept-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3,4,4,5,5,6,6,7,7-Undecafluoro-2-(3-methoxypropyl)cyclohept-1-ene is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3,4,4,5,5,6,6,7,7-Undecafluoro-2-(3-methoxypropyl)cyclohept-1-ene typically involves the fluorination of a cycloheptene derivative. This can be achieved using fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include steps such as purification and distillation to remove any impurities and obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3,3,4,4,5,5,6,6,7,7-Undecafluoro-2-(3-methoxypropyl)cyclohept-1-ene can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The double bond in the cycloheptene ring allows for addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium fluoride can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield methoxy-substituted derivatives, while oxidation could produce ketones or carboxylic acids.
Scientific Research Applications
1,3,3,4,4,5,5,6,6,7,7-Undecafluoro-2-(3-methoxypropyl)cyclohept-1-ene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of high-performance materials, such as coatings and lubricants, due to its unique properties.
Mechanism of Action
The mechanism by which 1,3,3,4,4,5,5,6,6,7,7-Undecafluoro-2-(3-methoxypropyl)cyclohept-1-ene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds with target molecules, influencing their activity and stability. Additionally, the compound’s lipophilicity allows it to interact with cell membranes, potentially affecting membrane-associated processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Octanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-
- 1,1,2,2,3,3,4,4,5,5,6,6,6-十三氟-己烷磺酰氟
- 2,2,3,3,4,4,5,5,6,6,7,7-十二氟-1,8-辛二醇
Uniqueness
1,3,3,4,4,5,5,6,6,7,7-Undecafluoro-2-(3-methoxypropyl)cyclohept-1-ene is unique due to its specific fluorination pattern and the presence of a methoxypropyl group. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications where other fluorinated compounds may not perform as effectively.
Properties
CAS No. |
193203-75-7 |
|---|---|
Molecular Formula |
C11H9F11O |
Molecular Weight |
366.17 g/mol |
IUPAC Name |
1,3,3,4,4,5,5,6,6,7,7-undecafluoro-2-(3-methoxypropyl)cycloheptene |
InChI |
InChI=1S/C11H9F11O/c1-23-4-2-3-5-6(12)8(15,16)10(19,20)11(21,22)9(17,18)7(5,13)14/h2-4H2,1H3 |
InChI Key |
SJSVXINXEQLKDR-UHFFFAOYSA-N |
Canonical SMILES |
COCCCC1=C(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


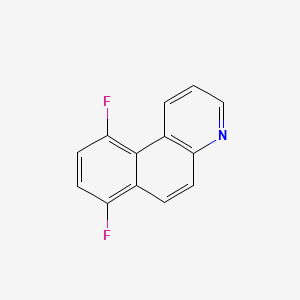

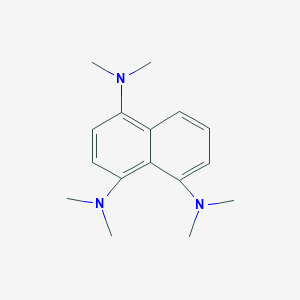
![N~1~,N~4~-Bis[(4-methoxyphenyl)methyl]butane-1,4-diamine](/img/structure/B12562641.png)

![4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol](/img/structure/B12562663.png)
![Benzene, [3-(phenylmethoxy)-1-propynyl]-](/img/structure/B12562673.png)
![Propanedinitrile, [(2E,4E)-5-(dimethylamino)-2,4-pentadienylidene]-](/img/structure/B12562680.png)
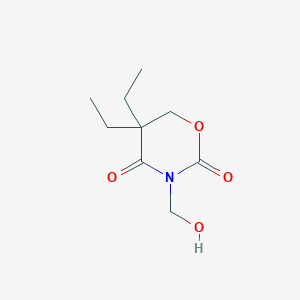
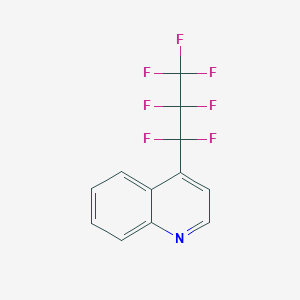

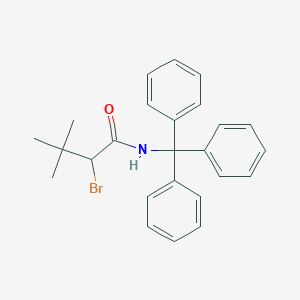
![Oxirane, 2-[difluoro(methylthio)methyl]-2-phenyl-](/img/structure/B12562701.png)
